molecular formula C18H19N5S B5555446 4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5555446
M. Wt: 337.4 g/mol
InChI Key: RWBFOBXMHNKTCX-UDWIEESQSA-N
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Description

The compound “4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol” is a unique chemical with the linear formula C18H19N5S . It has a molecular weight of 337.45 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocyclic compound . The compound also contains a pyridinyl group and a tert-butylbenzylidene group .

Scientific Research Applications

Anticancer Properties

The triazole-thiol scaffold has shown promise as an anticancer agent. Researchers have explored its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are ongoing .

Antioxidant Activity

The presence of a thiol group suggests potential antioxidant properties. Studies have investigated its ability to scavenge free radicals, protect cells from oxidative stress, and mitigate damage caused by reactive oxygen species. Understanding its antioxidant mechanisms could lead to applications in health supplements or functional foods .

Metal Chelation and Coordination Chemistry

The triazole-thiol ligand can form stable complexes with metal ions. Researchers have explored its chelating abilities, especially with transition metals. Applications include catalysis, metal extraction, and designing metal-based drugs. Investigating the coordination behavior of this compound is crucial for optimizing its metal-binding properties .

Biological Imaging and Sensing

Due to its unique structure, this compound may serve as a fluorescent probe or sensor. Researchers have studied its interactions with biomolecules, such as proteins and nucleic acids. Potential applications include cellular imaging, drug delivery, and biosensing platforms. Developing selective and sensitive probes remains an active area of research .

Antifungal and Antibacterial Properties

Triazole derivatives often exhibit antifungal and antibacterial activities. Researchers have evaluated this compound’s efficacy against various pathogens, including fungi and bacteria. Its potential as a novel antimicrobial agent warrants further investigation, especially in the context of drug-resistant strains .

Materials Science and Nanotechnology

The triazole-thiol motif can be incorporated into materials and nanoscale structures. Researchers have explored its use in designing functional materials, such as sensors, coatings, and catalyst supports. Its unique electronic properties and self-assembly behavior make it appealing for nanotechnology applications .

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, it’s worth noting that 1,2,4-triazoles and their derivatives have been shown to exhibit significant antibacterial activity .

Safety and Hazards

Sigma-Aldrich provides this compound to researchers as part of a collection of rare and unique chemicals. The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for this compound could involve further investigations on its scaffold to harness its optimum antibacterial potential . The development of new antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5S/c1-18(2,3)15-6-4-13(5-7-15)12-20-23-16(21-22-17(23)24)14-8-10-19-11-9-14/h4-12H,1-3H3,(H,22,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBFOBXMHNKTCX-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Tert-butylbenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

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